molecular formula C30H34N4O4 B12902802 N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide CAS No. 595558-82-0

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide

Cat. No.: B12902802
CAS No.: 595558-82-0
M. Wt: 514.6 g/mol
InChI Key: RULHVJRXJQCCKB-UHFFFAOYSA-N
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Description

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a naphthalene ring, a tetrahydropyrimidine ring, and a hydroxybenzamide group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the tetrahydropyrimidine ring through cyclization reactions. The final step involves the coupling of the hydroxybenzamide group under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butyl-4-hydroxybenzamide shares similarities with other naphthalene and tetrahydropyrimidine derivatives, such as:
    • N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-hydroxybenzamide
    • N-(6-Amino-3-methyl-1-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,5-di-tert-butylbenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

595558-82-0

Molecular Formula

C30H34N4O4

Molecular Weight

514.6 g/mol

IUPAC Name

N-(4-amino-1-methyl-3-naphthalen-1-yl-2,6-dioxopyrimidin-5-yl)-3,5-ditert-butyl-4-hydroxybenzamide

InChI

InChI=1S/C30H34N4O4/c1-29(2,3)20-15-18(16-21(24(20)35)30(4,5)6)26(36)32-23-25(31)34(28(38)33(7)27(23)37)22-14-10-12-17-11-8-9-13-19(17)22/h8-16,35H,31H2,1-7H3,(H,32,36)

InChI Key

RULHVJRXJQCCKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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